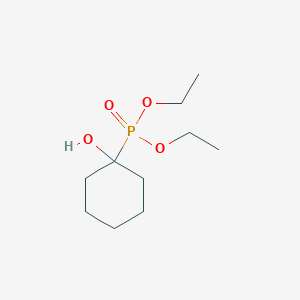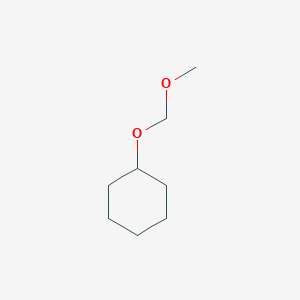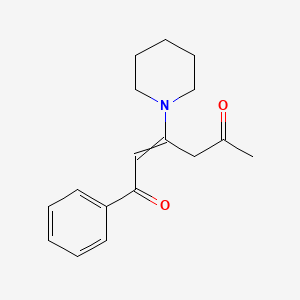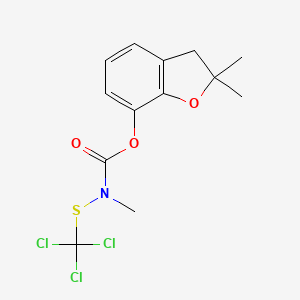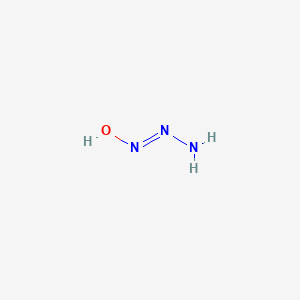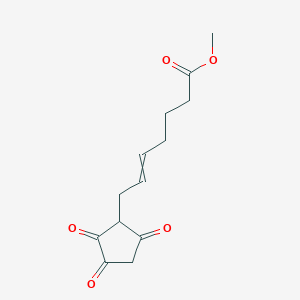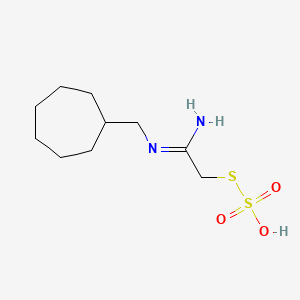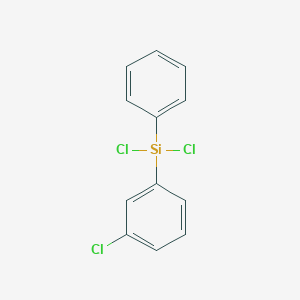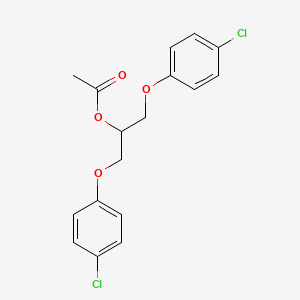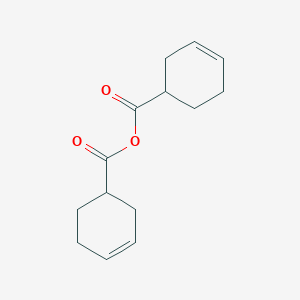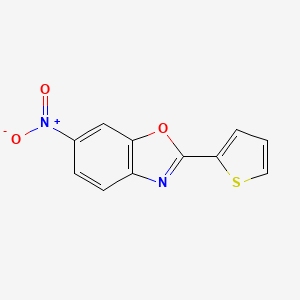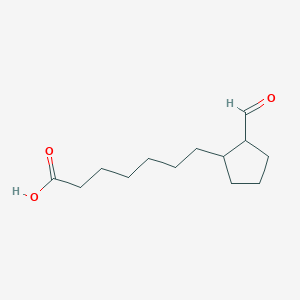
7-(2-Formylcyclopentyl)heptanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(2-Formylcyclopentyl)heptanoic acid is an organic compound that belongs to the class of carboxylic acids. This compound is characterized by the presence of a formyl group attached to a cyclopentyl ring, which is further connected to a heptanoic acid chain. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Formylcyclopentyl)heptanoic acid can be achieved through several methods. One common approach involves the oxidation of 7-(2-Hydroxy-5-oxo-1-cyclopentenyl)heptanoic acid. This method typically uses strong oxidizing agents such as potassium permanganate or chromium trioxide to achieve the desired transformation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of advanced catalytic processes to ensure high yield and purity. The specific details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
7-(2-Formylcyclopentyl)heptanoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the formyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products Formed
Oxidation: 7-(2-Carboxycyclopentyl)heptanoic acid.
Reduction: 7-(2-Hydroxycyclopentyl)heptanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-(2-Formylcyclopentyl)heptanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 7-(2-Formylcyclopentyl)heptanoic acid involves its interaction with specific molecular targets. The formyl group can participate in various biochemical pathways, potentially leading to the formation of reactive intermediates that can interact with cellular components. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
Heptanoic acid: A straight-chain carboxylic acid with similar properties but lacking the cyclopentyl and formyl groups.
Cyclopentanecarboxylic acid: Contains a cyclopentyl ring but lacks the heptanoic acid chain and formyl group.
Uniqueness
7-(2-Formylcyclopentyl)heptanoic acid is unique due to the presence of both a formyl group and a cyclopentyl ring attached to a heptanoic acid chain. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
38460-68-3 |
|---|---|
Molecular Formula |
C13H22O3 |
Molecular Weight |
226.31 g/mol |
IUPAC Name |
7-(2-formylcyclopentyl)heptanoic acid |
InChI |
InChI=1S/C13H22O3/c14-10-12-8-5-7-11(12)6-3-1-2-4-9-13(15)16/h10-12H,1-9H2,(H,15,16) |
InChI Key |
AELXVJYDPSIRRT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)C=O)CCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{4-Oxo-3-[2-(4-sulfophenyl)hydrazinylidene]cyclohexa-1,5-dien-1-yl}-L-alanine](/img/structure/B14669827.png)
![3-Sulfanylidene-2,3-dihydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B14669834.png)
![(2Z)-3-ethyl-2-[(3-ethyl-1,3-benzoxazol-3-ium-2-yl)methylidene]-1,3-benzoxazole](/img/structure/B14669846.png)
